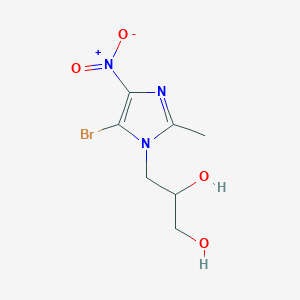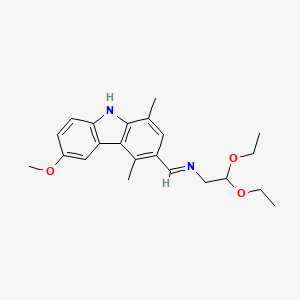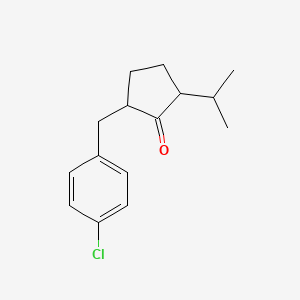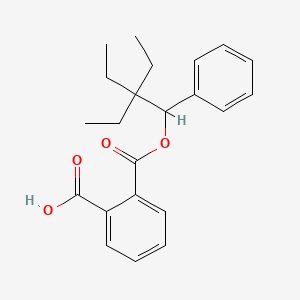
4-Iodo-n-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-Iodo-n-phenylbenzamide typically involves the reaction of 2-iodobenzoic acid with aniline in the presence of a coupling agent. One common method involves the use of 2-iodobenzoyl chloride and aniline in dichloromethane, with triethylamine as a base. The reaction is carried out at low temperatures to control the exothermic nature of the process . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
4-Iodo-n-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium chlorodifluoroacetate in the presence of palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems, often using catalysts like palladium or copper.
Common reagents used in these reactions include palladium acetate, triethylamine, and various solvents like dichloromethane and dimethylformamide. The major products formed depend on the specific reaction conditions but often include substituted benzamides and related aromatic compounds.
科学的研究の応用
4-Iodo-n-phenylbenzamide has several applications in scientific research:
作用機序
The mechanism of action of 4-Iodo-n-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in the proliferation of cancer cells . The compound interacts with these molecular targets, disrupting key signaling pathways and leading to the suppression of cell growth and proliferation.
類似化合物との比較
4-Iodo-n-phenylbenzamide can be compared with other similar compounds, such as 2-iodobenzamide and other N-phenylbenzamide derivatives. These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring . The presence of the iodine atom in this compound imparts unique reactivity and biological activity, distinguishing it from its analogs.
Similar compounds include:
特性
CAS番号 |
17370-92-2 |
|---|---|
分子式 |
C13H10INO |
分子量 |
323.13 g/mol |
IUPAC名 |
4-iodo-N-phenylbenzamide |
InChI |
InChI=1S/C13H10INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
InChIキー |
RAZBBYZHYJBGLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


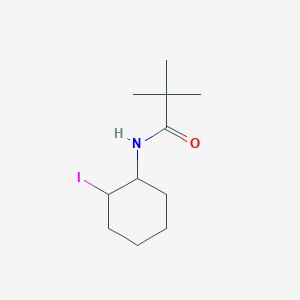

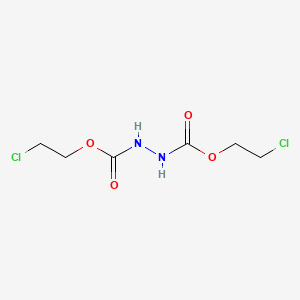
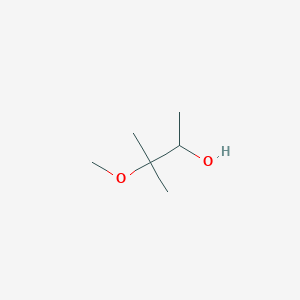
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)

